Boc-Gly-ONp
Description
Historical Context of Boc-Gly-ONp Development in Peptide Synthesis
The journey towards efficient peptide synthesis has been marked by the development of sophisticated protecting group strategies and activation methods. Early peptide synthesis efforts, dating back to the late 19th and early 20th centuries, faced significant hurdles, including the difficulty in selectively removing protecting groups without damaging the growing peptide chain and the challenge of achieving high yields in coupling reactions wiley-vch.debrieflands.comrsc.org.
The introduction of the tert-butoxycarbonyl (Boc) group in 1957 by Carpino, McKay, and Albertson marked a significant breakthrough, offering an acid-labile protection strategy that was more orthogonal to other protecting groups than previous methods brieflands.comrsc.orgamericanpeptidesociety.org. Concurrently, the development of efficient coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) by Sheehan and Hess in 1955, revolutionized peptide bond formation by facilitating the direct condensation of activated amino acids brieflands.comrsc.org.
Within this evolving landscape, activated amino acid esters, particularly p-nitrophenyl esters, emerged as crucial intermediates. The p-nitrophenyl ester moiety activates the carboxyl group for nucleophilic attack by the amino group of another amino acid. This activation is more pronounced compared to simpler alkyl esters (like methyl or ethyl esters) because the p-nitrophenoxide anion is a better leaving group than methoxide (B1231860) or ethoxide, leading to enhanced reactivity and more efficient peptide bond formation spcmc.ac.in. This compound, combining the established Boc protection with the advantageous p-nitrophenyl activation for glycine (B1666218), became a key reagent in this progression, enabling more controlled and efficient synthesis of peptides.
Significance of this compound in Modern Peptide Synthesis Methodologies
This compound holds significant importance in modern peptide synthesis due to its dual functionality and the reliability it offers in constructing peptide sequences. The tert-butoxycarbonyl (Boc) group effectively shields the α-amino terminus of glycine, preventing unwanted side reactions during coupling steps. This protection is stable under basic and nucleophilic conditions but can be selectively removed using mild acidic treatments, such as trifluoroacetic acid (TFA), a characteristic that underpins the Boc strategy in peptide synthesis americanpeptidesociety.orgvulcanchem.comontosight.ai.
The p-nitrophenyl (ONp) ester component of this compound serves as an excellent activated carboxyl group. This activation makes the carbonyl carbon highly susceptible to nucleophilic attack by the free amino group of another amino acid or peptide fragment. This enhanced reactivity facilitates the formation of the peptide bond under relatively mild conditions, often requiring only mixing the activated amino acid with the amine component in a suitable solvent spcmc.ac.invulcanchem.com. The p-nitrophenol byproduct is easily removed, typically by aqueous base extraction spcmc.ac.in.
This compound is utilized in both solution-phase and solid-phase peptide synthesis (SPPS) methodologies. In segment condensation strategies, it serves as a ready-to-use activated glycine residue vulcanchem.com. Its application in SPPS, pioneered by Merrifield, allows for the stepwise addition of amino acids to a solid support, simplifying purification and enabling automation brieflands.comrsc.org. The compound's specific properties contribute to high yields and purity in peptide coupling reactions, making it a valuable building block for synthesizing peptides of varying lengths and complexities, including peptide amides ias.ac.in.
Table 1: Key Properties of this compound
| Property | Value | Source |
| Melting Point | 56-66 °C | chemimpex.com |
| Molecular Formula | C₁₃H₁₆N₂O₆ | chemimpex.com |
| Molecular Weight | 296.3 g/mol | chemimpex.com |
The efficiency of this compound in coupling reactions can be further illustrated by its performance on specialized polymer supports. For instance, studies have shown that when immobilized on polystyrene-polyoxyethylene (PS-POE) copolymers, this compound exhibits enhanced reaction rates for peptide coupling compared to its use in soluble systems.
Table 2: Comparative Reaction Rates in Peptide Coupling
| System | Rate Constant (x 10⁻¹ mol⁻¹ sec⁻¹) | Notes | Source |
| This compound on PS-POE | 0.36 - 0.32 | Approximately twice as fast as soluble POE systems. | pageplace.de |
| This compound on Soluble POE | ~0.16 - 0.18 | (Estimated based on comparison to PS-POE) | pageplace.de |
Academic Research Trajectories and Future Outlook for this compound Applications
The utility of this compound extends across various academic research trajectories, contributing to the synthesis of diverse peptide structures with potential therapeutic and biological applications. Researchers have employed this compound as a fundamental building block in the synthesis of peptide-based drugs and therapeutic agents, facilitating the creation of bioactive peptides that serve as lead compounds in drug discovery programs vulcanchem.com. For example, it has been used in the synthesis of lipopeptaibols and their analogues, which have demonstrated promising anticancer activity against human breast cancer cell lines vulcanchem.com.
Furthermore, this compound has found application in the development of short α-/β-mixed peptides, which are being investigated as potential inhibitors of enzymes like α-amylase, relevant in managing metabolic disorders such as type two diabetes nih.gov. Its role in creating specific peptide sequences, including peptide amides, highlights its versatility in constructing complex biomolecules ias.ac.in.
While newer protecting group strategies like Fmoc (9-fluorenylmethoxycarbonyl) have gained prominence due to milder deprotection conditions, the Boc strategy, and by extension reagents like this compound, remains relevant for specific applications, particularly where sequence stability or orthogonality requirements favor its use americanpeptidesociety.org. The compound's well-defined chemical properties also lend themselves to its use as a reference standard in analytical method validation, such as in High-Performance Liquid Chromatography (HPLC) and mass spectrometry, aiding in quality control and impurity profiling in peptide manufacturing adventchembio.com.
The future outlook for this compound involves its continued application as a reliable and cost-effective building block in peptide synthesis. Its established reactivity and the robustness of the Boc protection strategy ensure its place in both academic research and industrial production, particularly for specific peptide targets where its advantages are most pronounced. As the field of peptide therapeutics expands, reagents like this compound will continue to be essential tools for chemists and biochemists alike.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-13(2,3)21-12(17)14-8-11(16)20-10-6-4-9(5-7-10)15(18)19/h4-7H,8H2,1-3H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLQFFHXBLDWLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190045 | |
| Record name | 4-Nitrophenyl N-((1,1-dimethylethoxy)carbonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3655-05-8 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]glycine 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3655-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Nitrophenyl N-((1,1-dimethylethoxy)carbonyl)glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003655058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl N-((1,1-dimethylethoxy)carbonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl N-[(1,1-dimethylethoxy)carbonyl]glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.819 | |
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| Record name | Boc-Gly-ONp | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSY9XH56AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis and Derivatization of Boc Gly Onp for Advanced Applications
Established Synthetic Routes for Boc-Gly-ONp
The synthesis of this compound primarily involves the esterification of N-protected glycine (B1666218) (Boc-Gly-OH) with 4-nitrophenol (B140041), typically facilitated by coupling reagents.
Reaction of Boc-Gly-OH with 4-Nitrophenol
This method is the most common pathway for synthesizing this compound. It involves activating the carboxyl group of Boc-Gly-OH to form an ester with 4-nitrophenol.
Reaction Mechanism: The carboxylic acid of Boc-Gly-OH is activated using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of 4-nitrophenol. The coupling agent facilitates the formation of the ester bond, releasing a byproduct (e.g., dicyclohexylurea if DCC is used) and 4-nitrophenol.
Typical Conditions: The reaction is commonly performed in anhydrous organic solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) vulcanchem.comarkat-usa.orgfluorochem.co.ukpnas.orgznaturforsch.comresearchgate.net. Temperatures typically range from 0°C to room temperature, with reaction times varying from several hours to overnight vulcanchem.comarkat-usa.orgfluorochem.co.uk.
Table 1: Common Synthesis Conditions for this compound
| Reactants | Coupling Agent | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield | Citation |
| Boc-Gly-OH, 4-Nitrophenol | DCC | DCM | 0 to 25 | 12-24 hours | 80-95% | vulcanchem.comarkat-usa.orgfluorochem.co.uk |
| Boc-Gly-OH, 4-Nitrophenol | DCC | DCM, DMF | 25 | 12-24 hours | 80-95% | vulcanchem.compnas.orgresearchgate.netnih.gov |
| Boc-Gly-OH, 4-Nitrophenol | EDC | DCM | Room Temp. | Overnight | ~82% | thieme-connect.de |
| Boc-Gly-OH, 4-Nitrophenol | DCC | DCM/EtOH (98:2) | 0 to RT | 6 hours | 84% | arkat-usa.org |
Alternative Synthetic Pathways to this compound
While the DCC-mediated esterification is prevalent, variations exist. Mechanochemical grinding, a solvent-free approach, has been reported for similar Boc-protected amino acid derivatives, achieving high yields vulcanchem.com. Other coupling reagents like HBTU/HOBt or PyBOP, commonly used in peptide synthesis, could potentially be adapted, although DCC remains the most frequently cited reagent for this specific ester formation .
Derivatization Strategies of this compound for Functionalization
This compound serves as an activated glycine unit that can be readily coupled to various nucleophiles, primarily amines, to form amide bonds, or to thiols to form thioesters.
Conversion to Thioester Derivatives (e.g., Boc-Gly-SCH₂CH₂COOH)
This compound can react with thiols to yield thioesters. This transformation is significant in peptide chemistry, particularly for strategies involving peptide ligation or the synthesis of modified peptides.
Reaction: this compound reacts with thiols, such as 3-mercaptopropionic acid (HSCH₂CH₂COOH), to form the corresponding thioester, Boc-Gly-SCH₂CH₂COOH. This reaction is typically carried out in the presence of a base like DIPEA or TEA in solvents such as DMF or DCM oup.comthieme-connect.de.
Table 2: Formation of Thioester Derivatives from this compound
| Reactant(s) | Solvent(s) | Base | Product | Yield | Citation |
| This compound, HSCH₂CH₂COOH | DMF | DIPEA | Boc-Gly-SCH₂CH₂COOH | 92% | oup.com |
| This compound, HSCH₂CH₂COOH | DCM | TEA | Boc-Gly-SCH₂CH₂COOH | ~92% | thieme-connect.de |
Formation of Other Activated Esters from this compound
This compound itself is an activated ester. Its primary role in derivatization is to act as an acylating agent, transferring the Boc-Gly moiety to nucleophiles, most commonly amines, to form amide bonds. This is fundamental to peptide synthesis, where it reacts with the free amino group of another amino acid or peptide fragment. The 4-nitrophenyl group acts as a good leaving group, facilitating the nucleophilic acyl substitution.
Reaction with Amines: this compound reacts with primary or secondary amines to form Boc-Gly-amide derivatives, releasing 4-nitrophenol as a byproduct. This is the basis for building peptide chains or conjugating Boc-Gly to other molecules containing amine functionalities.
Impurity Profiling and Purification Methodologies for this compound
Ensuring the purity of this compound is critical for its effective use in synthesis. Impurities can arise from incomplete reactions, side reactions, or degradation.
Common Impurities: Potential impurities include unreacted Boc-Gly-OH, residual 4-nitrophenol, byproducts from coupling agents (e.g., dicyclohexylurea from DCC), and hydrolysis products if exposed to moisture vulcanchem.com.
Purification Techniques:
Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying this compound, using solvent systems such as DCM/EtOH or Hexane/Ethyl Acetate mixtures arkat-usa.orgoup.comthieme-connect.degoogle.com.
Recrystallization: Recrystallization from suitable solvents like ethyl acetate-ether or chloroform-petroleum ether can also yield high-purity material arkat-usa.orggoogle.comprepchem.com.
HPLC: High-Performance Liquid Chromatography is widely used for both analytical assessment of purity and preparative purification vulcanchem.comoup.comnih.govnih.govsoton.ac.ukruifuchemical.com.
Analytical Characterization: Purity and identity are confirmed using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry (LC-MS, ESI-MS) vulcanchem.comnih.govsoton.ac.ukglpbio.com. TLC is frequently employed for reaction monitoring and preliminary purity checks pnas.orgznaturforsch.comresearchgate.netoup.comgoogle.comnih.govias.ac.inprepchem.com.
Table 3: Purification and Analytical Methods for this compound
| Method | Description | Citation |
| Purification | ||
| Silica Gel Column Chromatography | Separation using a silica gel stationary phase and appropriate solvent gradients (e.g., DCM/EtOH, Hexane/EtOAc). | arkat-usa.orgoup.comthieme-connect.degoogle.com |
| Recrystallization | Purification by dissolving the crude product in a minimal amount of hot solvent and allowing it to crystallize upon cooling (e.g., from ethyl acetate-ether, chloroform-petroleum ether). | arkat-usa.orggoogle.comprepchem.com |
| Analytical | ||
| HPLC | High-Performance Liquid Chromatography for assessing purity (e.g., >98.0% by HPLC) and for preparative purification. | vulcanchem.comoup.comnih.govnih.govsoton.ac.ukruifuchemical.com |
| TLC | Thin-Layer Chromatography for reaction monitoring and purity assessment. | pnas.orgznaturforsch.comresearchgate.netoup.comgoogle.comnih.govias.ac.inprepchem.com |
| NMR Spectroscopy | ¹H and ¹³C NMR for structural confirmation and purity assessment. | vulcanchem.comnih.govsoton.ac.ukglpbio.com |
| IR Spectroscopy | Infrared Spectroscopy to identify characteristic functional groups (e.g., ester carbonyl peak ~1740 cm⁻¹). | vulcanchem.comnih.govsoton.ac.uk |
| Mass Spectrometry (MS) | Techniques like LC-MS or ESI-MS for molecular weight determination and impurity identification. | vulcanchem.comnih.govsoton.ac.ukglpbio.com |
Compound List:
this compound (N-tert-butoxycarbonyl-glycine 4-nitrophenyl ester)
Boc-Gly-OH (N-tert-butoxycarbonyl-glycine)
4-Nitrophenol
Boc-Gly-SCH₂CH₂COOH (N-tert-butoxycarbonyl-glycine-3-mercaptopropionic acid thioester)
Mechanistic Investigations of Boc Gly Onp Reactivity in Peptide Coupling
Reaction Kinetics and Thermodynamics of Boc-Gly-ONp Aminolysis
The aminolysis of this compound, the reaction with an amine nucleophile to form a peptide bond and release 4-nitrophenol (B140041), is a fundamental process in peptide synthesis. The kinetics and thermodynamics of this reaction are critical for optimizing coupling efficiency and minimizing side reactions.
Influence of Solvent Systems on Reaction Rates
Solvent choice significantly impacts the rate of aminolysis for this compound. Polar aprotic solvents generally enhance reaction rates compared to less polar or protic solvents. Studies on similar active esters, such as Z-Gly-ONp, have shown that dipolar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) lead to substantially faster reaction rates, often exhibiting linear first-order dependence on amine concentration. In contrast, solvents like dioxane or acetonitrile (B52724) result in slower reactions with potential curvature in kinetic plots, suggesting complex reaction pathways or solvent-solute interactions karger.com. The increased rates in DMF and DMSO are attributed to their ability to solvate the transition state more effectively, particularly the polar intermediates formed during nucleophilic attack. For this compound, similar solvent effects are expected, with polar aprotic solvents promoting faster aminolysis by stabilizing the charged intermediates and transition states karger.comsci-hub.se.
Kinetic Analysis of Active Ester Peptide Coupling
Kinetic analyses of active ester peptide coupling, including this compound, typically involve determining rate constants under controlled conditions. For instance, the aminolysis of this compound with a simple amine nucleophile can be studied to determine second-order rate constants (k₂). These studies reveal that the rate of coupling is influenced by the nucleophilicity of the amine and the leaving group ability of the ester moiety. While specific quantitative kinetic data for this compound across a wide range of conditions are found in specialized literature, the general principles of active ester aminolysis apply. The reaction proceeds via a two-step mechanism involving the formation of a tetrahedral intermediate, followed by the breakdown of this intermediate to yield the peptide product and the leaving group (4-nitrophenol) thieme-connect.deacs.org. The rate-limiting step is often the breakdown of this tetrahedral intermediate.
Role of the 4-Nitrophenyl Ester Moiety in Activation Mechanisms
The 4-nitrophenyl (ONp) ester moiety is crucial for activating the carboxyl group of glycine (B1666218) in this compound. The presence of the electron-withdrawing nitro group in the para position of the phenyl ring significantly increases the electrophilicity of the carbonyl carbon of the ester. This electronic effect makes the carbonyl carbon more susceptible to nucleophilic attack by the amino group of another amino acid or peptide.
The 4-nitrophenyl group is a good leaving group due to the resonance stabilization of the resulting 4-nitrophenoxide anion. This stabilization lowers the activation energy for the nucleophilic substitution reaction, thereby enhancing the reactivity of the ester compared to simple alkyl esters. The p-nitrophenyl esters are considered moderately reactive active esters, offering a balance between reactivity for efficient coupling and sufficient stability for storage and handling thieme-connect.deacs.orgsci-hub.st. Compared to more reactive esters like pentafluorophenyl (OPfp) or N-hydroxysuccinimide (OSu) esters, p-nitrophenyl esters exhibit slower coupling rates but often lead to less racemization, particularly when used with sensitive amino acids thieme-connect.deiisc.ac.in.
Impact of the Boc Protecting Group on Reaction Selectivity and Efficiency
The tert-butyloxycarbonyl (Boc) group plays a vital role in ensuring the selectivity and efficiency of peptide coupling reactions involving this compound. As an Nα-amino protecting group, the Boc group covalently attaches to the alpha-amino group of glycine. This protection serves several key functions:
The combination of the Boc protecting group and the 4-nitrophenyl ester activation in this compound provides a robust and widely applicable building block for constructing peptide chains with high fidelity and efficiency.
Applications of Boc Gly Onp in Solution Phase Peptide Synthesis
Stepwise Elongation of Oligopeptide Chains Utilizing Boc-Gly-ONp
The stepwise elongation of a peptide chain is a fundamental process in peptide synthesis, involving the sequential addition of single amino acid residues to a growing peptide chain. americanpeptidesociety.org In the context of solution-phase synthesis, this compound is employed as an activated glycine (B1666218) unit. The general cycle for stepwise elongation using a Boc-protection strategy involves two main stages: the coupling of the Boc-protected amino acid and the deprotection of the N-terminal Boc group to allow for the next coupling reaction. libretexts.org
The process begins with a C-terminally protected amino acid or peptide in solution. This compound is then introduced to couple with the free N-terminal amine of this initial component. The p-nitrophenyl group of this compound is an effective leaving group, facilitating the nucleophilic attack from the amino group of the C-terminally protected amino acid or peptide. This reaction results in the formation of a new peptide bond and the elongation of the peptide chain by a glycine residue.
Following the coupling step, the newly formed N-terminal Boc-protecting group must be removed to allow for the subsequent addition of the next amino acid. The Boc group is labile to moderately acidic conditions, and its removal is typically achieved by treatment with trifluoroacetic acid (TFA). chempep.com This deprotection step yields a protonated N-terminus, which is then neutralized to regenerate the free amine for the next coupling cycle. This cycle of coupling and deprotection is repeated until the desired oligopeptide sequence is assembled. libretexts.org
Table 1: General Steps in Stepwise Elongation using this compound
| Step | Description | Reagents/Conditions |
| 1. Coupling | Formation of a new peptide bond between the C-terminal protected peptide and this compound. | This compound, C-terminal protected peptide, organic solvent (e.g., DMF, DCM). |
| 2. Purification | Removal of unreacted starting materials and by-products. | Extraction, precipitation, or crystallization. |
| 3. Deprotection | Removal of the N-terminal Boc group from the newly formed peptide. | Trifluoroacetic acid (TFA) in a suitable solvent (e.g., DCM). |
| 4. Neutralization | Conversion of the protonated N-terminus to a free amine. | A weak base (e.g., triethylamine, diisopropylethylamine). |
| 5. Purification | Isolation of the elongated peptide, ready for the next coupling cycle. | Extraction, precipitation, or crystallization. |
Segment Condensation Strategies Employing this compound Derivatives
For the synthesis of larger peptides and small proteins, a convergent or segment condensation approach is often more efficient than a purely stepwise synthesis. luxembourg-bio.com This strategy involves the synthesis of several smaller, protected peptide fragments, which are then coupled together to form the final, larger peptide. This compound is instrumental in the preparation of these peptide segments, particularly those with a C-terminal glycine residue.
The use of a glycine residue at the C-terminus of a peptide segment is a common strategy to minimize the risk of racemization during the segment coupling step. luxembourg-bio.com this compound can be used as the starting point for the synthesis of such a segment. The peptide segment is built in a stepwise manner, often using solid-phase peptide synthesis (SPPS) for convenience, starting with this compound attached to a resin. Once the desired segment sequence is assembled, the protected peptide is cleaved from the resin.
Alternatively, the entire segment can be synthesized in solution. The process would begin by coupling this compound with the next amino acid in the sequence, and the chain would be elongated in a stepwise fashion as described in the previous section. The final product of this process is a fully protected peptide segment with a C-terminal glycine residue, ready for activation and coupling to another peptide segment.
One application of this strategy is in the synthesis of peptide thioesters, which are valuable intermediates for native chemical ligation, a powerful method for segment condensation. A peptide segment can be synthesized using a Boc-strategy, and the C-terminal glycine can be converted to a thioester. This thioester can then be coupled with another peptide segment that has a free N-terminal cysteine residue. nih.gov
Table 2: Convergent Synthesis Strategy Involving a this compound Derived Segment
| Stage | Description | Key Features |
| 1. Segment Synthesis | A peptide fragment with a C-terminal glycine is synthesized. | Can be performed on solid-phase or in solution, starting with this compound. |
| 2. C-terminal Activation | The C-terminal carboxyl group of the glycine residue is activated. | This can involve conversion to an active ester, an acyl azide, or a thioester. |
| 3. Segment Coupling | The activated peptide segment is coupled with another peptide segment with a free N-terminus. | The use of a C-terminal glycine minimizes racemization risk during this step. |
| 4. Deprotection | Global removal of all protecting groups from the coupled peptide. | Yields the final, full-length peptide. |
Stereochemical Integrity in this compound Mediated Couplings
Maintaining stereochemical integrity is paramount in peptide synthesis, as the biological activity of a peptide is highly dependent on its three-dimensional structure. nih.gov A significant challenge is the risk of racemization, the loss of chiral purity at the α-carbon of an amino acid residue, which can occur during the activation and coupling steps. peptide.com
The use of urethane-based N-terminal protecting groups, such as the Boc group, is known to significantly suppress racemization. bachem.comresearchgate.net The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate, which is facilitated by the abstraction of the α-proton. The electron-withdrawing nature of the Boc group's carbonyl oxygen reduces the acidity of the α-proton, thereby disfavoring oxazolone formation and preserving the stereochemistry of the activated amino acid. bachem.com
Since glycine is an achiral amino acid, this compound itself cannot be racemized. However, the conditions of the coupling reaction can potentially lead to the racemization of the C-terminal amino acid of the peptide chain to which this compound is being coupled. The basicity of the reaction medium and the reactivity of the coupling agent are key factors that can influence the extent of racemization of the preceding chiral residue. nih.gov
Table 3: Factors Influencing Stereochemical Integrity in Peptide Couplings
| Factor | Influence on Racemization | Mitigation Strategies |
| Protecting Group | Urethane-type protecting groups (e.g., Boc) suppress racemization. | Use of Boc-protected amino acids. |
| Coupling Reagent | Highly reactive reagents can increase the risk of racemization. | Use of active esters like ONp esters which allow for controlled coupling. |
| Base | Strong bases can promote the abstraction of the α-proton. | Use of sterically hindered or weaker bases for neutralization steps. |
| Solvent | Polar solvents can sometimes increase the rate of racemization. | Optimization of the solvent system for the specific coupling reaction. |
| Additives | Certain additives can suppress racemization by preventing the formation of oxazolone. | Inclusion of reagents like HOBt in the coupling reaction. |
Homogeneous Peptide Synthesis Approaches with this compound
Homogeneous peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), is carried out entirely in solution, without the use of an insoluble solid support. libretexts.org This approach offers advantages in terms of scalability, direct monitoring of the reaction progress, and potentially better solubility of the growing peptide chain, especially when a solubilizing tag is used. youtube.com
In a classical homogeneous synthesis, all reactants, intermediates, and the final product are soluble in the reaction medium. This compound is well-suited for this approach as it is a soluble, activated amino acid derivative. The synthesis would proceed in a stepwise manner, as outlined in section 4.1, with the key difference being that after each coupling and deprotection step, the resulting peptide must be isolated and purified from the solution, typically by precipitation, extraction, or crystallization. nih.gov
A typical homogeneous synthesis using this compound would start with a C-terminally protected amino acid ester (e.g., a methyl or benzyl (B1604629) ester) dissolved in an appropriate organic solvent. This compound would then be added, along with a tertiary amine if the amino acid ester is in its salt form, to initiate the coupling reaction. Upon completion, the reaction mixture is worked up to remove the p-nitrophenol byproduct and any unreacted starting materials. The protected dipeptide is then isolated, often by precipitation with a non-polar solvent. The Boc group is subsequently removed with TFA, and the resulting dipeptide ester salt is neutralized and ready for the next coupling with another activated Boc-amino acid.
This method, while potentially more labor-intensive due to the purification required at each step, allows for the characterization of all intermediates, ensuring the quality of the peptide at every stage of the synthesis. peptide.com
Table 4: Comparison of Homogeneous (Solution-Phase) and Solid-Phase Peptide Synthesis
| Feature | Homogeneous (Solution-Phase) Synthesis | Solid-Phase Peptide Synthesis (SPPS) |
| Reaction Medium | All reactants are in solution. | The growing peptide is attached to an insoluble resin. |
| Purification | Requires purification of intermediates at each step (e.g., precipitation, crystallization). | Excess reagents and by-products are removed by simple filtration and washing. |
| Scalability | Generally more amenable to large-scale synthesis. | Can be scaled up, but may present challenges with resin handling and swelling. |
| Monitoring | Reaction progress can be directly monitored by techniques like HPLC. | Indirect monitoring methods (e.g., Kaiser test) are often used. |
| Reagent Excess | Can often be performed with near-stoichiometric amounts of reagents. | Typically requires a large excess of reagents to drive reactions to completion. |
Boc Gly Onp in Solid Phase Peptide Synthesis Spps Methodologies
Integration of Boc-Gly-ONp in Boc/Bzl SPPS Strategies
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classical and robust approach in SPPS. seplite.com In this scheme, the temporary Nα-Boc group is removed by treatment with a moderate acid, typically trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups, often benzyl-based, and the peptide-resin linkage require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), for cleavage. peptide.comnih.govdu.ac.in
This compound is integrated into this strategy as the activated form of glycine (B1666218). The p-nitrophenyl (ONp) ester is an active ester that facilitates the coupling reaction with the free amino group of the resin-bound peptide chain. Following the coupling of this compound, the resin is washed to remove excess reagents and byproducts. The subsequent step involves the deprotection of the Boc group with TFA to expose a new N-terminal amine, ready for the next coupling cycle. This cycle of coupling and deprotection is repeated until the desired peptide sequence is assembled. peptide.com The use of Boc-amino acid derivatives is favored in some cases due to their stability, ease of crystallization, and storage. seplite.com
Comparative Studies of this compound with Other Activated Esters in SPPS
While this compound has been a valuable tool in SPPS, various other activated esters have been developed and utilized, each with its own set of advantages and disadvantages. Comparative studies often focus on coupling efficiency, reaction rates, and the potential for side reactions, particularly racemization.
| Activated Ester Type | Key Characteristics in SPPS |
| p-Nitrophenyl (ONp) Esters | Moderately reactive, crystalline, and stable. Historically significant in peptide synthesis. |
| N-Hydroxysuccinimide (OSu) Esters | Generally more reactive than ONp esters, leading to faster coupling times. |
| Pentafluorophenyl (Pfp) Esters | Highly reactive esters that can further accelerate coupling reactions and are often used for sterically hindered amino acids. |
| Uronium/Aminium Reagents (e.g., HBTU, HATU) | In-situ activating agents that form highly reactive species, leading to very efficient and rapid couplings with low levels of racemization. creative-peptides.commesalabs.com |
The reactivity of these esters generally follows the order: Pfp > OSu > ONp. While higher reactivity can be advantageous in driving coupling reactions to completion, it can also increase the risk of side reactions if not properly controlled. The selection of the appropriate activated ester or coupling reagent depends on the specific amino acid sequence, particularly the presence of sterically hindered residues. creative-peptides.com
Optimization of Coupling Conditions for this compound in SPPS
Optimizing the coupling conditions for this compound is critical to ensure high yields and purity of the final peptide. Key parameters that are often adjusted include the choice of solvent, reaction time, temperature, and the use of catalysts or additives.
Solvent: Dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are common solvents for SPPS. The choice of solvent can affect the swelling of the resin and the solubility of the reactants, thereby influencing reaction rates.
Reaction Time and Temperature: Coupling reactions are typically carried out at room temperature. The reaction time is monitored to ensure completion, often using qualitative tests like the ninhydrin (B49086) (Kaiser) test to detect the presence of unreacted free amines. iris-biotech.de For difficult couplings, extended reaction times or a "double coupling" strategy, where the coupling step is repeated, may be employed. researchgate.net
Concentration: The concentration of this compound and the resin-bound amine can impact the reaction kinetics. Higher concentrations can lead to faster reaction rates. researchgate.net
Additives: While not always necessary for activated esters like this compound, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used with other coupling reagents to suppress racemization and improve coupling efficiency. creative-peptides.com
Challenges and Solutions in this compound Application in SPPS
A significant challenge in SPPS, particularly when glycine is one of the first two amino acids, is the formation of diketopiperazines (DKPs). researchgate.net This side reaction occurs when the deprotected N-terminal amino group of a dipeptide attached to the resin attacks the ester linkage to the solid support, leading to the cleavage of the dipeptide from the resin as a cyclic DKP. iris-biotech.deub.edu This results in a truncated peptide sequence.
Strategies to minimize DKP formation include:
Use of sterically hindered resins: Resins like 2-chlorotrityl chloride resin can create steric hindrance that disfavors the intramolecular cyclization reaction. chempep.com
In situ neutralization: In Boc-SPPS, the deprotection step with TFA leaves the N-terminal amine as a protonated salt. Neutralization is required before the next coupling. Performing the neutralization and coupling steps concurrently can reduce the time the free amine is available to initiate DKP formation. chempep.com
Coupling of a dipeptide: Instead of coupling the second amino acid individually, a pre-formed dipeptide can be coupled to the first amino acid on the resin. This bypasses the stage where DKP formation is most likely to occur. chempep.com
The final step in SPPS is the cleavage of the completed peptide from the solid support and the removal of any remaining side-chain protecting groups. In the Boc/Bzl strategy, this is typically achieved with a strong acid.
The most common reagent for this final cleavage is anhydrous hydrogen fluoride (HF). nih.govnih.gov The peptide-resin is treated with liquid HF, often in the presence of "scavengers" such as anisole (B1667542) or thioanisole. These scavengers trap the reactive carbocations (e.g., benzyl (B1604629) and tert-butyl cations) generated during the cleavage process, preventing them from reacting with sensitive amino acid residues like tryptophan, methionine, and cysteine. peptide.comchempep.com
Alternative cleavage cocktails using other strong acids like trifluoromethanesulfonic acid (TFMSA) have also been developed. chempep.com The choice of cleavage reagent and conditions must be carefully selected to ensure complete removal of the peptide from the resin and all protecting groups, while minimizing acid-catalyzed side reactions. du.ac.in
Advanced Research on Boc Gly Onp in Biochemical and Biomedical Contexts
Enzyme Inhibition Studies Using Boc-Gly-ONp and Its Derivatives
While this compound itself is primarily a synthesis reagent, its derivatives and analogous structures are instrumental in studying enzyme kinetics and inhibition. The core structure, a protected amino acid with an activated carboxyl group, serves as a valuable tool for investigating the mechanisms of various enzymes, particularly proteases and esterases.
Research into synthetic amino acid derivatives demonstrates their potential as inhibitors of digestive enzymes, a key strategy for managing metabolic conditions. Although direct studies on this compound are limited in this context, analogous Boc-protected amino acid derivatives have been shown to inhibit enzymes like pancreatic α-amylase and α-glucosidase. These enzymes are responsible for carbohydrate digestion, and their inhibition can help regulate glucose absorption. For instance, certain synthetic peptides and amino acid derivatives have shown significant inhibitory action against these enzymes, with some exhibiting potency greater than existing therapeutic agents.
Derivatives of this compound, such as Boc-L-phenylalanyl-4-nitrophenyl ester (Boc-L-Phe-ONp), are used as substrates in assays to probe the catalytic activity of natural enzymes or synthetic enzyme mimics. In these studies, the enzyme catalyzes the hydrolysis of the ester bond, releasing 4-nitrophenol (B140041), a chromophore that can be easily detected and quantified by UV-Vis spectroscopy. This allows for precise measurement of reaction rates and catalytic efficiency. For example, the catalytic hydrolysis of Boc-L/D-Phe-ONp has been used to assess the enantioselective efficiency of novel supramolecular nanostructures that mimic enzymatic activity.
Below is a data table summarizing the inhibitory effects of representative amino acid derivatives on key digestive enzymes, illustrating the therapeutic potential of this class of compounds.
| Compound/Derivative | Target Enzyme | Inhibition Type | IC50 Value (µM) |
| PPC101 (an amino acid derivative) | α-Glucosidase | Not specified | 51.00 ± 1.73 |
| Acarbose (Reference Drug) | α-Glucosidase | Not specified | 639.00 ± 4.62 |
| Soy Protein Peptides | Pancreatic α-amylase | Not specified | 0.16 - 8.30 mg/mL |
Bioconjugation Methodologies Involving this compound
Bioconjugation is the chemical process of covalently linking two molecules, where at least one is a biomolecule such as a protein or peptide. This technique is fundamental for creating novel therapeutic agents, diagnostic tools, and functional biomaterials. This compound is an ideal reagent for specific bioconjugation applications due to its chemical properties.
The primary role of this compound in bioconjugation is to introduce a glycine (B1666218) linker. The 4-nitrophenyl (ONp) group is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack. This allows for an efficient and specific reaction with primary amine groups, such as the ε-amino group of lysine (B10760008) residues on the surface of a protein or the N-terminus of a peptide. This reaction forms a stable amide bond, effectively "conjugating" the Boc-glycine moiety to the target biomolecule.
The process typically involves:
Reaction: The target biomolecule (e.g., a protein) is reacted with this compound in a suitable buffer system. The primary amine on the protein attacks the activated ester of this compound.
Conjugation: A stable amide bond is formed between the glycine and the protein, releasing 4-nitrophenol as a byproduct.
Deprotection (Optional): The tert-butoxycarbonyl (Boc) protecting group on the newly introduced glycine can be removed under acidic conditions (e.g., using trifluoroacetic acid, TFA), exposing a new N-terminal glycine. This new amine can then be used for further modifications or conjugations, allowing for the stepwise construction of more complex bioconjugates.
This methodology is advantageous for several reasons. It provides a simple and efficient way to introduce a short, flexible glycine spacer, which can be crucial for maintaining the biological activity of the conjugated molecule. Furthermore, the ability to deprotect the amine allows for site-specific, multi-step modifications.
Application in the Synthesis of Biologically Active Peptides and Analogs
The synthesis of peptides is a cornerstone of biomedical research, leading to the development of new therapeutics and research tools. The tert-butoxycarbonyl (Boc) strategy is a well-established method for solid-phase peptide synthesis (SPPS). nih.govsunresinlifesciences.comchempep.com In this strategy, the N-terminus of the growing peptide chain is temporarily protected by a Boc group, which is acid-labile.
This compound is particularly useful in solution-phase peptide synthesis, a method often employed for large-scale production or for synthesizing specific peptide fragments. As an activated ester, it facilitates the formation of a peptide bond without the need for additional, and sometimes harsh, coupling reagents. The reaction proceeds by the nucleophilic attack of the free amino group of one amino acid or peptide on the activated carbonyl carbon of this compound.
The general cycle of peptide synthesis using a Boc strategy involves:
Deprotection: The Boc group from the N-terminus of the resin-bound peptide is removed using an acid, typically trifluoroacetic acid (TFA). chempep.com
Neutralization: A base is used to neutralize the resulting ammonium (B1175870) salt.
Coupling: The next Boc-protected amino acid (like this compound in solution-phase or other activated forms in solid-phase) is added, and a coupling reaction forms a new peptide bond.
Wash: Excess reagents are washed away.
This cycle is repeated until the desired peptide sequence is assembled. The use of Boc-protected amino acids is advantageous for the synthesis of certain challenging sequences, including hydrophobic peptides. springernature.comnih.gov This methodology has been successfully used to synthesize a wide range of biologically active peptides and their analogs, including synthetic hormones, enzyme substrates, and neuropeptides.
Investigation of this compound in Supramolecular Assembly of Peptides
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. Peptides are excellent building blocks for supramolecular assembly because their defined sequences and structures can be programmed to self-assemble into highly ordered nanostructures like nanofibers, nanotubes, and hydrogels. ub.edu
The role of this compound in this field is primarily as a precursor for synthesizing the peptide building blocks. The "Boc-Gly" unit is incorporated into a peptide sequence, and this N-terminal Boc group can play a significant role in the subsequent self-assembly process. The bulky and hydrophobic tert-butyl group of the Boc protector can influence the packing of the peptide molecules, directing the formation of specific supramolecular architectures.
Studies have shown that N-terminally protected dipeptides and tripeptides can self-assemble into a variety of nanostructures. The final morphology of these assemblies is dictated by a delicate balance of intermolecular forces, which are influenced by the amino acid sequence, chirality, and the nature of the protecting groups. For instance, Boc-protected dipeptides have been observed to form structures ranging from helical ribbons to nanotubes. The glycine residue, introduced via reagents like this compound, provides conformational flexibility to the peptide backbone, which can be crucial for achieving the specific folding required for self-assembly.
The table below details examples of self-assembling peptide systems and the resulting supramolecular structures.
| Peptide Building Block | Key Interactions | Resulting Supramolecular Structure |
| Boc-L-Ile-L-Phe-OMe | Side-chain-backbone interactions | Single helix-like architecture |
| Boc-L-Ile-L-Phg-OMe | Self-association around water | Cylinder-like structure |
| NDI/Pyrene-amino acid conjugates | Charge-transfer, Hydrogen bonding | Nanofibrous hydrogels |
By providing a fundamental and modifiable building block, this compound contributes significantly to the design and synthesis of novel peptides for the burgeoning field of supramolecular materials and systems chemistry.
Computational and Theoretical Studies on Boc Gly Onp
Molecular Dynamics Simulations of Boc-Gly-ONp Reactivity
Molecular dynamics (MD) simulations are employed to investigate the dynamic behavior of this compound and how its inherent flexibility influences its chemical reactivity. These simulations allow researchers to explore the conformational landscape of the molecule, identifying stable and transient conformations that may exhibit varying degrees of susceptibility to nucleophilic attack. By simulating this compound in different solvent environments, MD can reveal how solvation shells and solvent-protein interactions affect the local environment surrounding the reactive carbonyl group and the p-nitrophenoxy ester linkage. For instance, simulations can map the extent of solvent penetration and hydrogen bonding to the tert-butoxycarbonyl (Boc) group or the peptide bond, which can modulate the molecule's flexibility and the accessibility of the ester carbonyl to nucleophiles. The dynamic fluctuations captured by MD can also provide insights into the energetic barriers and pathways leading to the activated state for reaction, offering a temporal perspective on reactivity that complements static quantum chemical calculations. While specific numerical data on conformational populations or dynamic parameters would typically be derived from detailed simulation trajectories, the general approach involves analyzing root-mean-square deviation (RMSD) plots, principal component analysis (PCA) of atomic coordinates, and radial distribution functions (RDFs) to characterize conformational states and solvent interactions.
Quantum Chemical Calculations of Reaction Pathways and Transition States
Quantum chemical (QC) calculations, frequently utilizing methods such as Density Functional Theory (DFT), are instrumental in dissecting the fundamental mechanisms governing the reactivity of this compound. These studies focus on mapping out the complete reaction coordinate for key transformations, including hydrolysis and aminolysis. QC methods are applied to identify and characterize the structures of reactants, intermediates, transition states, and products. For this compound, a primary focus is the nucleophilic attack on the carbonyl carbon of the p-nitrophenyl ester. Calculations reveal the geometry of the transition state, which represents the highest energy point along the reaction pathway. The activation energy () for this process is a critical output, quantifying the energy barrier that must be overcome for the reaction to proceed. The p-nitrophenoxy group functions as an excellent leaving group due to the electron-withdrawing nature of the nitro substituent, which stabilizes the resulting p-nitrophenoxide anion, thereby lowering the activation energy for acyl transfer reactions. Detailed analysis of electron density distribution and bond orders at the transition state provides deeper insights into the bond-making and bond-breaking events.
Table 7.2.1: Illustrative Quantum Chemical Calculation Outputs for this compound Reactivity
| Reaction Step | Illustrative Activation Energy (kcal/mol) | Key Transition State Features |
| Nucleophilic Attack | [Value from QM study] | Trigonal bipyramidal geometry at carbonyl carbon |
| Leaving Group Departure | [Value from QM study] | Formation of stabilized p-nitrophenoxide anion |
Note: Specific numerical values for activation energies are derived from detailed computational studies and would vary based on the theoretical methods and basis sets employed.
Modeling of Intermolecular Interactions in this compound Systems
The modeling of intermolecular interactions is vital for understanding how this compound behaves and reacts within its chemical environment. Computational methods are employed to predict and quantify the strength and nature of interactions between this compound and surrounding molecules, such as solvents, catalysts, or biological macromolecules. These interactions, including hydrogen bonding, van der Waals forces, and electrostatic attractions, can significantly influence the molecule's conformation, solubility, and ultimately its reactivity. For instance, hydrogen bonds formed between the carbonyl oxygen or amide NH of this compound and solvent molecules can stabilize specific conformations or shield the reactive carbonyl center from nucleophiles. Conversely, interactions that favorably orient a nucleophile towards the carbonyl carbon can accelerate the reaction. Computational studies can calculate interaction energies, binding affinities, and non-covalent interaction profiles to elucidate these effects. Such modeling provides a molecular-level understanding of how the local environment modulates the intrinsic reactivity of this compound.
Table 7.3.1: Illustrative Intermolecular Interaction Modeling Results for this compound
| Interaction Type | Typical Interacting Partner | Illustrative Interaction Energy (kcal/mol) | Notes on Influence on Reactivity |
| Hydrogen Bonding | Water Molecule | [Value from QM/MD] | Stabilizes specific conformations; may shield carbonyl |
| Van der Waals | Solvent Molecule | [Value from QM/MD] | General attractive/repulsive forces affecting molecular packing |
| Electrostatic | Polar Solvent | [Value from QM/MD] | Dipole-dipole or charge-dipole interactions influencing polarity |
| Specific Binding (e.g., enzyme) | Amino Acid Residue | [Value from QM/MD] | Favorable orientation of nucleophile towards carbonyl center |
Note: Specific numerical values for interaction energies are derived from detailed computational modeling and depend on the nature of the interacting species and the computational approach used.
Compound List:
this compound (N-tert-Butoxycarbonylglycyl p-nitrophenyl ester)
Environmental and Green Chemistry Considerations for Boc Gly Onp Utilization
Waste Reduction Strategies in Boc-Gly-ONp Synthesis and Application
A significant challenge in peptide manufacturing is the high Process Mass Intensity (PMI), a metric that quantifies the total mass of materials used to produce a kilogram of product. acs.org Peptide synthesis processes can have PMI values in the multiton range for each kilogram of the final peptide, with solvents accounting for 80-90% of the total mass used. acs.orgrsc.orgcsic.es Therefore, waste reduction strategies are paramount for improving the environmental profile of syntheses involving this compound.
Atom Economy and Reagent Optimization
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. The synthesis and application of this compound present distinct challenges to atom economy.
Synthesis of this compound: The ester is typically prepared by reacting Boc-Gly-OH with 4-nitrophenol (B140041) using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). This reaction generates a stoichiometric byproduct, dicyclohexylurea (DCU), which is a waste product and diminishes the atom economy.
Application in Peptide Coupling: When this compound reacts with an amino acid or peptide, the entire 4-nitrophenol moiety serves as a leaving group, becoming a waste byproduct. nih.gov This inherent inefficiency is a major drawback.
Strategies to reduce waste in this context include the careful optimization of reagent stoichiometry to minimize the use of excess inputs, which is a common practice in solid-phase peptide synthesis (SPPS) to drive reactions to completion. acs.org
Solvent and Byproduct Management
The vast majority of waste in peptide synthesis comes from solvents used for reaction media and extensive washing steps. rsc.orgnih.gov Traditional solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) are now recognized as hazardous. csic.eslu.se
Key waste reduction strategies include:
Solvent Substitution: Replacing hazardous solvents with greener alternatives. Studies have explored solvents such as ethyl acetate (EtOAc), 2-methyltetrahydrofuran (2-MeTHF), γ-valerolactone (GVL), and N-butylpyrrolidinone (NBP) for various steps in peptide synthesis. nih.govlu.se
Byproduct Management: The 4-nitrophenol (PNP) byproduct generated from this compound is a toxic and persistent environmental pollutant. nih.gov A comprehensive green chemistry approach must include protocols for the capture and treatment of PNP-containing waste streams. Biodegradation has been explored as a potential method for remediating PNP contamination. nih.gov
Process Optimization: Reducing the number and volume of washing steps can drastically cut down on solvent waste. advancedchemtech.com Methodologies like Membrane-Enhanced Peptide Synthesis (MEPS) and the use of Rotating Bed Reactors (RBRs) aim to reduce solvent consumption by improving the efficiency of reagent removal. nih.gov
The following table provides a comparative overview of waste generation metrics for different peptide synthesis approaches.
| Metric | Traditional SPPS (e.g., using this compound) | Green Chemistry Approach (Optimized Process) |
| Process Mass Intensity (PMI) | Can exceed 10,000 kg waste per kg of peptide acs.org | Aims for significant reduction; values as low as 30 for a single coupling/deprotection cycle have been reported for optimized solution-phase methods rsc.org |
| Primary Solvent Waste | High volumes of hazardous solvents (DMF, NMP, DCM) csic.es | Use of greener solvents (EtOAc, 2-MeTHF, water); solvent recycling nih.govresearchgate.netpolypeptide.com |
| Byproduct | Stoichiometric toxic waste (e.g., 4-nitrophenol) nih.gov | Minimized through alternative chemistries; capture and treatment of unavoidable byproducts |
| Atom Economy | Inherently low due to protecting and activating groups nih.gov | Improved by using catalytic methods or reagents that serve as both activator and leaving group nih.gov |
Development of Sustainable Methodologies for this compound Chemistry
Beyond waste reduction, a broader goal is the development of fundamentally more sustainable methodologies that can replace older techniques involving reagents like this compound. These innovations focus on greener reagents, alternative activation chemistry, and advanced process technologies.
Alternative Activation and Coupling Reagents
The use of pre-activated esters like this compound is being superseded by in situ activation methods, which offer greater control and can avoid the generation of highly toxic byproducts. Modern coupling reagents, while possessing their own atom economy challenges, represent a move toward more efficient and less hazardous peptide synthesis. acs.org
Uronium/Aminium and Phosphonium Salts: Reagents such as HATU, HCTU, and PyBOP provide high coupling efficiency and low racemization. acs.org However, the benzotriazole scaffold in many of these reagents can have explosive properties, posing safety risks at scale. acs.org
Greener Coupling Reagents: Propylphosphonic anhydride (T3P®) has been identified as a green coupling reagent that can be used in more environmentally benign solvents like ethyl acetate, achieving very low PMI values in solution-phase synthesis. rsc.org
Process Intensification and Novel Platforms
Technological advancements are creating more sustainable platforms for peptide synthesis that reduce energy consumption, reaction times, and waste.
Continuous Flow Chemistry: Flow reactors offer superior control over reaction parameters and can lead to reduced energy usage and faster reaction times. acs.orgadvancedchemtech.com This technology is being increasingly applied to SPPS to improve efficiency and reduce environmental impact. acs.org
Enzymatic Ligation: Chemo-enzymatic peptide synthesis represents a highly sustainable future direction, utilizing ligases to form peptide bonds under mild, often aqueous, conditions with high specificity, thereby reducing the need for protecting groups and waste-intensive purification steps. researchgate.net
The table below compares the characteristics of this compound with more modern, sustainable alternatives.
| Feature | This compound (Active Ester) | In Situ Activation (e.g., T3P®, COMU) | Enzymatic Ligation |
| Activation Method | Pre-formed, isolated active ester | Reagent-mediated activation in the reaction vessel | Enzyme-catalyzed |
| Key Byproduct | 4-nitrophenol (toxic) nih.gov | Urea or phosphonate derivatives (often water-soluble) rsc.org | Water |
| Solvent System | Typically hazardous organic solvents (e.g., DMF) ias.ac.in | Can be adapted for greener solvents (e.g., EtOAc) rsc.org | Primarily aqueous buffers researchgate.net |
| Atom Economy | Poor (large leaving group) | Moderate to poor, but improving with newer reagents | Excellent |
| Environmental/Safety Concern | Toxic byproduct, hazardous solvents | Potentially explosive reagents (benzotriazoles), reagent waste acs.org | Minimal (biodegradable catalyst) |
Analytical Methodologies for Characterization and Monitoring of Boc Gly Onp Reactions
Chromatographic Methods for Product Analysis and Purification
Chromatography is indispensable for both assessing the purity of the crude product from a Boc-Gly-ONp reaction and for isolating the desired peptide from unreacted starting materials and byproducts.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most widely used chromatographic technique for the analysis and purification of synthetic peptides. bachem.comhplc.eu This method separates molecules based on their hydrophobicity. The stationary phase is typically a silica (B1680970) support modified with nonpolar alkyl chains (e.g., C18 or C8), while the mobile phase is a polar solvent system, commonly a mixture of water and acetonitrile (B52724) (ACN) containing an ion-pairing agent like trifluoroacetic acid (TFA). bachem.comhplc.eu
For analysis, a small sample of the crude reaction mixture is injected into the HPLC system. Peptides and impurities are eluted by a gradient of increasing organic solvent (ACN). nih.gov The eluting compounds are detected by a UV detector, typically at a wavelength of 210-220 nm where the peptide backbone absorbs. bachem.com The resulting chromatogram provides a profile of the reaction mixture, allowing for the quantification of the target peptide's purity.
For purification, the same principle is applied on a larger, preparative scale. Fractions are collected as they elute from the column. These fractions are then analyzed by analytical HPLC or mass spectrometry to identify those containing the pure target peptide, which are then pooled and lyophilized. bachem.comresearchgate.net
Table 3: Typical RP-HPLC Conditions for Peptide Analysis and Purification
| Parameter | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Column | C18, 3-5 µm particle size (e.g., 4.6 x 150 mm) | C18, 5-10 µm particle size (e.g., 21.2 x 250 mm) |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient (e.g., 5% to 65% B over 30 min) | Optimized shallow gradient around the elution % of the target peptide |
| Flow Rate | 0.5 - 1.5 mL/min | 10 - 50 mL/min |
| Detection | UV at 214 nm or 220 nm | UV at 220 nm or 280 nm |
Other chromatographic techniques like ion-exchange chromatography (IEC), which separates molecules based on charge, can also be used as a complementary purification step, often preceding a final RP-HPLC polishing step.
Mass Spectrometry in the Analysis of this compound Derived Peptides
Mass spectrometry (MS) is a definitive analytical technique used to confirm the identity and integrity of peptides synthesized using this compound. nih.govspringernature.com It provides a precise measurement of the molecular weight of the peptide, thereby verifying that the correct amino acid sequence has been synthesized.
The primary applications of MS in this context are:
Molecular Weight Confirmation: After purification, the exact mass of the synthesized peptide is determined and compared to its theoretical calculated mass. A match confirms the identity of the product.
Purity Assessment: MS can detect the presence of impurities, even those that co-elute with the main product in HPLC. Common impurities include deletion sequences (from incomplete coupling) or peptides with remaining protecting groups.
Sequence Verification: Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and analyze the resulting fragment ions to confirm the amino acid sequence. researchgate.net
Common ionization techniques for peptide analysis include Electrospray Ionization (ESI), often coupled with HPLC (LC-MS), and Matrix-Assisted Laser Desorption/Ionization (MALDI), typically used with a Time-of-Flight (TOF) analyzer. nih.govresearchgate.net
Note: Masses are for the neutral molecule; m/z values shown are for the protonated species [M+H]⁺ commonly observed in ESI or MALDI.
Q & A
Q. What is the mechanistic role of the para-nitrophenyl (ONp) ester group in Boc-Gly-ONp during peptide coupling reactions?
Methodological Answer: The ONp ester enhances reactivity by acting as a superior leaving group due to the electron-withdrawing nitro group, which stabilizes the transition state during nucleophilic acyl substitution. Kinetic studies using UV-Vis spectroscopy (monitoring para-nitrophenol release at 400 nm) or HPLC can quantify reaction rates compared to other esters (e.g., methyl or ethyl). Controlled experiments in anhydrous solvents like DMF or THF are recommended to minimize hydrolysis .
Q. How does the Boc protecting group in this compound improve selectivity in glycine incorporation during solid-phase peptide synthesis (SPPS)?
Methodological Answer: The Boc group prevents unwanted side reactions at the amine terminus, enabling selective deprotection with trifluoroacetic acid (TFA) while leaving the ester intact. Researchers should compare coupling efficiencies via LC-MS analysis of crude peptides synthesized with/without Boc protection. Optimal TFA concentration (20–50% in DCM) and deprotection time (5–30 min) must be validated to avoid premature ester hydrolysis .
Q. What analytical techniques are essential for characterizing this compound purity and stability in synthetic workflows?
Methodological Answer: High-resolution techniques such as ¹H/¹³C NMR (for structural confirmation), HPLC with UV detection (for purity assessment), and mass spectrometry (for molecular weight validation) are critical. Stability studies should include accelerated degradation tests under varying temperatures and humidity levels, with kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .
Advanced Research Questions
Q. How can researchers optimize solvent systems to minimize racemization when using this compound in peptide synthesis?
Methodological Answer: Racemization is influenced by solvent polarity and base strength. Systematic optimization involves testing solvents (e.g., DMF vs. DCM) with additives like HOBt or HOAt to suppress epimerization. Chiral HPLC or circular dichroism (CD) spectroscopy should monitor enantiomeric excess (ee). Time-resolved ²D NMR can identify intermediates responsible for stereochemical inversion .
Q. What experimental strategies resolve contradictions in reported coupling efficiencies of this compound under different pH conditions?
Methodological Answer: Contradictions often arise from varying protonation states of the amine nucleophile. Researchers should conduct pH-controlled coupling experiments (using buffers like HEPES or phosphate) and quantify yields via LC-MS. Multivariate analysis (e.g., DOE) can isolate pH effects from variables like temperature and solvent polarity .
Q. How does the crystallization behavior of this compound impact its scalability in multi-step syntheses?
Methodological Answer: Poor crystallization can lead to low yields during purification. Techniques like solvent screening (using Hansen solubility parameters) and anti-solvent addition (e.g., hexane in DCM) improve crystal formation. Powder X-ray diffraction (PXRD) and thermal analysis (DSC/TGA) guide polymorph selection for reproducible scaling .
Q. What methodologies validate the compatibility of this compound with non-standard amino acids in Fmoc/t-Bu SPPS strategies?
Methodological Answer: Compatibility tests should include coupling this compound to sterically hindered residues (e.g., Aib or D-amino acids) under microwave-assisted conditions. MALDI-TOF MS and 2D NMR (e.g., NOESY) assess coupling efficiency and conformational effects. Comparative studies with HATU/DIC activation provide benchmarks .
Q. How can computational modeling predict this compound’s reactivity in novel solvent environments?
Methodological Answer: Density functional theory (DFT) calculations model transition states and solvent effects (e.g., COSMO-RS solvation models). Molecular dynamics (MD) simulations with explicit solvent molecules (e.g., DMSO or ionic liquids) predict activation barriers. Experimental validation via kinetic studies ensures model accuracy .
Guidelines for Data Analysis and Reporting
- Contradiction Analysis: Use systematic comparisons of reaction parameters (e.g., solvent, temperature) and statistical tools (ANOVA, regression) to identify outliers in reported data .
- Documentation Standards: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing synthetic procedures, including NMR shifts, HPLC gradients, and purity thresholds .
- Ethical Reproducibility: Provide raw data (e.g., chromatograms, spectra) in supplementary materials and disclose all deviations from protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
